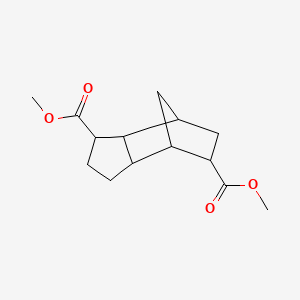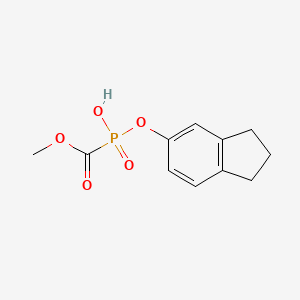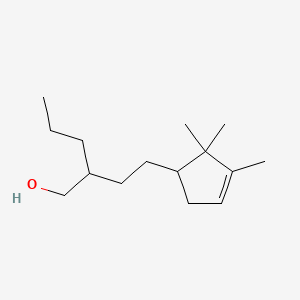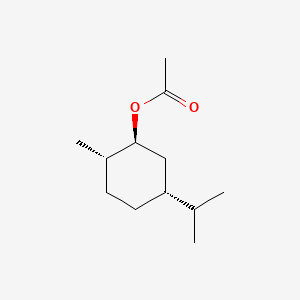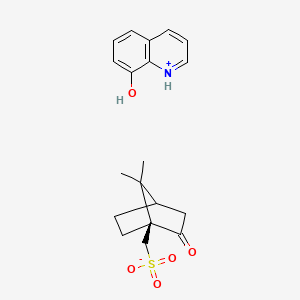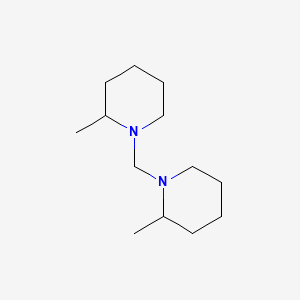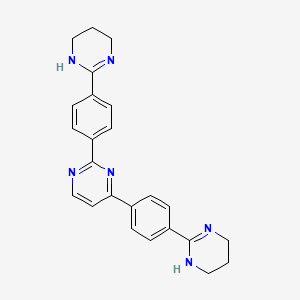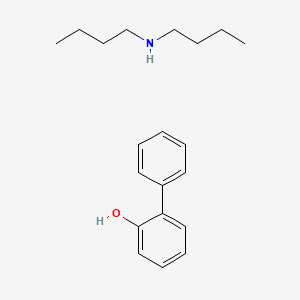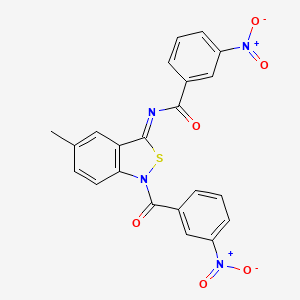
9-Octadecenamide, N-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenamide, N-(hydroxymethyl)-: is a chemical compound with the molecular formula C19H37NO2. It is a derivative of octadecenamide, featuring a hydroxymethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octadecenamide, N-(hydroxymethyl)- typically involves the reaction of octadecenamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods: In industrial settings, the production of 9-Octadecenamide, N-(hydroxymethyl)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 9-Octadecenamide, N-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-Octadecenamide, N-(hydroxymethyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its amphiphilic nature allows it to interact with lipid bilayers, influencing membrane properties and cellular processes .
Medicine: In medicine, 9-Octadecenamide, N-(hydroxymethyl)- is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent and may have applications in the treatment of various diseases, including cancer and neurodegenerative disorders .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and food products .
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. In cellular systems, it may modulate signaling pathways by interacting with membrane receptors and enzymes, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Octadecenamide: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
N-(Hydroxymethyl)octadecanamide: Similar structure but with a saturated carbon chain, leading to different physical and chemical properties.
Uniqueness: 9-Octadecenamide, N-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
73019-11-1 |
|---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(E)-N-(hydroxymethyl)octadec-9-enamide |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20-18-21/h9-10,21H,2-8,11-18H2,1H3,(H,20,22)/b10-9+ |
InChI Key |
RUEGEWYIWRJXNU-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



